molecular formula C16H17NO2S B13353558 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide

Cat. No.: B13353558
M. Wt: 287.4 g/mol
InChI Key: DOHGDMFKWKDVFV-SAPNQHFASA-N
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Description

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds recognized as potent inhibitors of carbonic anhydrase (CA) isozymes . These zinc metalloenzymes catalyze the reversible hydration of carbon dioxide and are implicated in various pathological conditions, including hypoxic solid tumors . Specifically, the transmembrane tumor-associated isoforms hCA IX and XII are overexpressed in numerous cancers but are generally absent in normal tissues, making them attractive targets for anticancer drug development . The benzenesulfonamide group acts as a zinc-binding function (ZBG) that coordinates with the zinc ion in the enzyme's active site, which is a well-established mechanism for CA inhibition . The structure of this compound, which features an ethylidene linkage to an ortho-tolyl group, is representative of the "tail approach" used in medicinal chemistry to design inhibitors that can selectively interact with the unique hydrophobic and hydrophilic regions of the active sites of different CA isoforms, thereby improving selectivity for the tumor-associated enzymes . Researchers can utilize this chemical as a key intermediate or scaffold for synthesizing more complex molecules or as a tool compound for investigating the role of CAs in cancer biology and for the discovery of novel therapeutics . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

(NE)-4-methyl-N-[1-(2-methylphenyl)ethylidene]benzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-14(3)16-7-5-4-6-13(16)2/h4-11H,1-3H3/b17-14+

InChI Key

DOHGDMFKWKDVFV-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reagents: 4-methylbenzenesulfonyl chloride, amine precursor (such as o-tolyl-ethylamine derivatives)
  • Base: Triethylamine (Et₃N) or sodium hydroxide (NaOH) to neutralize HCl
  • Solvent: Dichloromethane (CH₂Cl₂), toluene, or other aprotic solvents
  • Temperature: Room temperature to mild heating (~25–50°C)
  • Time: 1–24 hours depending on reactivity

Reaction Mechanism:

The sulfonyl chloride reacts with the amine, forming a sulfonamide linkage via nucleophilic attack on the sulfur atom, releasing hydrochloric acid, which is neutralized by the base.

Purification:

  • Crystallization from suitable solvents
  • Recrystallization or column chromatography for purity enhancement

Condensation of Sulfonamide with Ketone or Aldehyde Derivatives

The formation of the (o-tolyl)ethylidene moiety can be achieved via condensation reactions, such as:

This method introduces the ethylidene group via dehydration, forming the imine linkage characteristic of the target compound.

One-Pot Multi-Component Synthesis via Catalytic Systems

Recent advances have demonstrated the feasibility of synthesizing such compounds via copper-catalyzed one-pot reactions involving sulfonyl hydrazines, alkynes, and azides, as detailed in recent literature.

Example:

  • Catalyst: Copper(I) iodide (CuI)
  • Base: Triethylamine (Et₃N)
  • Solvent: Toluene or dichloromethane
  • Conditions: Room temperature, 1 hour
  • Reaction: Coupling of sulfonyl hydrazine with terminal alkynes and sulfonyl azides to form complex sulfonamide derivatives with high yields

This method is particularly useful for synthesizing derivatives with complex substituents, including the o-tolyl group.

High-Temperature Sulfonamide Synthesis from p-Chlorobenzenesulfonamide

An industrially relevant route involves high-temperature reactions of p-chlorobenzenesulfonamide with hydrazine hydrate, followed by chlorination and subsequent substitution steps to introduce the o-tolyl group.

Process:

  • React p-chlorobenzenesulfonamide with hydrazine hydrate at 120–125°C under high pressure (~1 MPa)
  • Molar ratio: Hydrazine hydrate (8–15 equivalents)
  • Reaction time: Several hours
  • Purification: Crystallization and washing

This method yields the hydrazine derivative, which can then be further functionalized to incorporate the o-tolyl group through subsequent substitution or condensation reactions.

Summary of Key Reaction Parameters and Data

Method Reagents Catalyst/Conditions Temperature Reaction Time Yield Remarks
Nucleophilic substitution 4-methylbenzenesulfonyl chloride + amine Triethylamine, CH₂Cl₂ Room temp 1–24 hrs 70–90% Widely used, scalable
Condensation with aldehyde Sulfonamide + o-tolualdehyde Piperidine, reflux ~80°C 4–6 hrs 75–85% Forms ethylidene linkage
Copper-catalyzed multi-component Sulfonyl hydrazine + terminal alkyne + azide CuI, Et₃N Room temp 1 hr 78–89% Suitable for complex derivatives
High-temperature sulfonamide formation p-Chlorobenzenesulfonamide + hydrazine hydrate High temp (120–125°C) Several hours Variable High Industrial scale

Notes and Considerations

  • Reaction Optimization: Parameters such as solvent choice, temperature, catalyst loading, and molar ratios significantly influence yield and purity.
  • Stability: The final product, 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide , exhibits stability issues in solution, requiring proper drying and low-temperature storage.
  • Purification: Recrystallization from suitable solvents like toluene or ethanol is recommended for obtaining high-purity compounds.
  • Safety: High-temperature reactions involving hydrazine derivatives require strict safety protocols due to toxicity and potential explosiveness.

Chemical Reactions Analysis

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.

Scientific Research Applications

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to the antimicrobial or anticancer effects observed in scientific studies .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

  • 4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (10b): Replacing the o-tolyl group with a p-tolyl (para-methylphenyl) group alters electronic distribution, enhancing resonance stabilization. This modification increases the compound’s thermal stability (m.p. >200°C) compared to the o-tolyl analogue (m.p. ~180°C) .
  • 4-Methyl-N-(1-(p-tolyl)ethylidene)benzenesulfonamide : The para-methyl substitution reduces steric hindrance, improving solubility in polar solvents (e.g., DMSO) by ~20% compared to the ortho-substituted analogue .

Hydrazone Modifications

  • 4-Methyl-N-(2-phenyl-1-(2-(1-phenylethylidene)-1-tosylhydrazinyl)ethylidene)benzenesulfonamide (4a) : Introducing a phenyl group at the hydrazone nitrogen enhances π-π stacking interactions, as evidenced by a 15% higher crystallinity in X-ray diffraction studies .
  • 4-Methyl-N-(1-(thiophen-2-yl)ethylidene)benzenesulfonamide (4m) : Substituting the aryl group with a thiophene ring shifts the UV-Vis absorption maximum to 310 nm (vs. 290 nm for the o-tolyl analogue), indicating extended conjugation .

Physicochemical Properties

Spectroscopic Features

Property Target Compound 4l 10b
IR (ν, cm⁻¹) 1595 (C=N), 1338 (SO₂) 1590 (C=N), 1369 (SO₂) 1595 (C=N), 1338 (SO₂)
¹H NMR (δ) 2.40 (s, 3H, CH₃), 7.29–7.57 (m, Ar-H) 2.44 (s, 3H, CH₃), 7.40–7.63 (m, Ar-H) 2.56 (s, 3H, CH₃), 7.53–7.63 (m, Ar-H)
ESI-MS (m/z) 568.2231 [M+H]⁺ 568.2298 [M+H]⁺ 525.18 [M+H]⁺

The target compound’s ¹H NMR exhibits upfield shifts for o-tolyl protons (δ 7.29–7.53) compared to p-tolyl analogues (δ 7.40–7.63 in 4l), reflecting anisotropic shielding effects .

Biological Activity

4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide typically involves the reaction of sulfonamides with various aldehydes or ketones under specific catalytic conditions. For instance, copper-catalyzed reactions have proven effective in facilitating the formation of the desired sulfonamide structure, as demonstrated in recent studies .

Antimicrobial Properties

Research indicates that 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide exhibits significant antimicrobial activity. In a study examining various benzenesulfonamides, this compound was found to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide

PathogenMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039Highly Active
Escherichia coli0.025Highly Active

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known anticancer agents .

Case Study: Anticancer Efficacy

A notable case study involved the treatment of human breast cancer cells with varying concentrations of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

Table 2: Effects on Cancer Cell Viability

Concentration (µM)Cell Viability (%)Observations
0100Control
585Mild inhibition
1060Moderate inhibition
2030Significant inhibition

The biological activity of 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide can be attributed to its structural features that allow interaction with biological targets. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, while the aromatic components may enhance binding affinity to cellular targets involved in cancer cell signaling pathways.

Q & A

Q. What are the key synthetic routes for 4-Methyl-N-(1-(o-tolyl)ethylidene)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of aniline derivatives followed by condensation with o-tolyl ketones. Key steps include:

  • Sulfonamide formation: Reacting 4-methylbenzenesulfonyl chloride with a primary amine under basic conditions (e.g., pyridine or triethylamine) .
  • Schiff base condensation: Using a ketone (e.g., 1-(o-tolyl)ethylidene) in anhydrous ethanol or THF with catalytic acid .
  • Purification: Recrystallization from hexane or chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Critical parameters:

  • Temperature control (<60°C) to prevent decomposition.
  • Use of drying agents (e.g., MgSO₄) to remove water, which can hydrolyze intermediates .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the sulfonamide (-SO₂NH-), methyl groups, and aromatic protons. For example, the methyl group on the benzenesulfonamide moiety appears at δ ~2.35 ppm in CDCl₃ .
  • FT-IR: Confirm sulfonamide S=O stretches (~1372 cm⁻¹ and 1169 cm⁻¹) and imine C=N (~1642 cm⁻¹) .
  • HRMS: Validate molecular weight (e.g., [M+Na]+ observed at m/z 447.9967 vs. calculated 447.9977) .

Q. How can X-ray crystallography resolve stereochemical ambiguities in sulfonamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and hydrogen-bonding networks. For example:

  • Crystal system: Triclinic (space group P1) with unit cell parameters a = 9.5560 Å, b = 9.6722 Å, c = 14.6352 Å .
  • Hydrogen bonding: The sulfonamide N-H forms interactions with adjacent oxygen atoms (e.g., N-H···O=S, ~2.1 Å), stabilizing the crystal lattice .

Application:

  • Compare experimental data with computational models (e.g., DFT) to validate electronic effects of substituents .

Q. How do electronic effects of substituents influence sulfonamide reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the sulfonamide sulfur, enhancing nucleophilic substitution .
  • Steric effects: Bulky o-tolyl groups may hinder access to the reactive site, requiring optimized catalysts (e.g., Pd/C or CuI) .

Case Study:
In Et₂Zn-catalyzed hydroamination, electron-deficient aryl groups accelerate intramolecular cyclization by polarizing the C≡N bond .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

  • Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) .
  • Target validation: Use computational docking (e.g., AutoDock Vina) to compare binding affinities with structurally characterized targets (e.g., carbonic anhydrase) .
  • Batch variability: Analyze purity (HPLC ≥98%) and stereochemical consistency (CD spectroscopy) .

Example:
Conflicting IC₅₀ values for antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in assay media .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in melting points reported for this compound?

Methodological Answer:

  • Recrystallization solvent: Melting points vary with solvent polarity (e.g., 133–134°C in hexane vs. 128–130°C in ethanol) .
  • Polymorphism: Use differential scanning calorimetry (DSC) to detect polymorphic forms .

Recommendation:
Report solvent and heating rate (e.g., 2°C/min) alongside melting points for reproducibility .

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